5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Overview
Description
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H9BrO4 and its molecular weight is 249.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a bicyclo[3.1.1]heptane scaffold, like the one in the given compound, have been found to be bioisosteres for meta-substituted arenes . These arenes are common in many bioactive compounds and drugs, suggesting that the given compound might interact with similar targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. The bromomethyl group might potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been used in drug discovery, suggesting that they might interact with pathways relevant to various diseases .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential as a bioisostere for meta-substituted arenes, it might have similar effects to compounds containing these arenes .
Biochemical Analysis
Biochemical Properties
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential as a drug candidate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are essential for determining safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function
Properties
IUPAC Name |
5-(bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSGXYFTYFSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)OC2)C(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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